![molecular formula C20H16N4O4S B2846471 N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-4-methyl-3-nitro-benzenesulfonamide CAS No. 332384-05-1](/img/structure/B2846471.png)
N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-4-methyl-3-nitro-benzenesulfonamide
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Overview
Description
“N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-4-methyl-3-nitro-benzenesulfonamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It has a molecular formula of C20H14N4O3 .
Synthesis Analysis
The synthesis of similar compounds involves a chemodivergent reaction. N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The structural elucidation of the synthesized imidazo-pyridine derivatives was performed by different spectroscopic techniques including IR, NMR, and Mass .Chemical Reactions Analysis
The reaction of 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone in the presence of CBrCl3 provides disubstituted 3-phenylimidazo[1,2-a]pyridine in very good isolated yields at 80°C within 5 h .Scientific Research Applications
Anticancer Agents
Imidazo[1,2-a]pyridine derivatives have been evaluated as potential anticancer agents against breast cancer cells . Among the novel derivatives, compound 15 exhibited the most potent activity against the MCF7 and MDA-MB-231 cell lines with IC 50 values of 1.6 and 22.4 μM, respectively . Another study also discovered novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents .
Inhibitors of Acetyl Cholinesterase (AChE) and Butrylcholinesterase (BChE)
A series of new N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives were synthesized and their inhibitory activities against acetyl cholinesterase and butrylcholinesterase were evaluated .
Lipoxygenase (LOX) Inhibitors
The same series of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives were also evaluated for their inhibitory activities against Lipoxygenase .
Antiviral Agents
Imidazo[1,2-a]pyridine scaffold has a broad range of biological and pharmacological activities such as antiviral .
Antibacterial and Antimicrobial Agents
Imidazo[1,2-a]pyridine scaffold also exhibits antibacterial and antimicrobial activities .
Anti-inflammatory Agents
Imidazo[1,2-a]pyridine scaffold has been found to have anti-inflammatory activities .
Antiprotozoal Agents
Imidazo[1,2-a]pyridine scaffold has been found to have antiprotozoal activities .
Antipsychotic Agents
Imidazo[1,2-a]pyridine scaffold has been found to have antipsychotic activities .
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine core are known to have a wide range of applications in medicinal chemistry . They have been reported to show inhibitory activities against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to interact with their targets through various binding interactions . The compound’s interaction with its targets leads to changes in the function of these targets, thereby exerting its biological effects .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to affect various biological and pharmacological activities such as antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotic activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
Imidazo[1,2-a]pyridine derivatives are known to be highly soluble in water and other polar solvents , which may influence their absorption and distribution in the body.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to show significant results in various biological activities . For instance, some derivatives have shown potent activity against breast cancer cell lines .
Action Environment
The synthesis of imidazo[1,2-a]pyridine derivatives has been reported to involve various reactions that may be influenced by environmental factors .
Future Directions
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Future research could focus on exploring more efficient and selective inhibitors by modifying the existing imidazo[1,2-a]pyridine derivatives .
properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-14-5-10-17(12-19(14)24(25)26)29(27,28)22-16-8-6-15(7-9-16)18-13-23-11-3-2-4-20(23)21-18/h2-13,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHRQMAFIQJFFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-4-methyl-3-nitro-benzenesulfonamide |
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